molecular formula C6H4F2INO B15220583 1-(Difluoromethyl)-5-iodopyridin-2(1H)-one

1-(Difluoromethyl)-5-iodopyridin-2(1H)-one

Cat. No.: B15220583
M. Wt: 271.00 g/mol
InChI Key: OSHJXXACVJHKQI-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-5-iodopyridin-2(1H)-one is a heterocyclic compound that contains both iodine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Difluoromethyl)-5-iodopyridin-2(1H)-one typically involves the introduction of difluoromethyl and iodine groups onto a pyridine ring. One common method involves the difluoromethylation of a pyridine derivative followed by iodination. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-5-iodopyridin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

1-(Difluoromethyl)-5-iodopyridin-2(1H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-5-iodopyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the iodine atom can facilitate its incorporation into larger molecular structures. These interactions can modulate the activity of the target molecules and pathways, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(Difluoromethyl)-5-iodopyridin-2(1H)-one include other difluoromethylated and iodinated heterocycles, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of difluoromethyl and iodine groups on a pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(difluoromethyl)-5-iodopyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2INO/c7-6(8)10-3-4(9)1-2-5(10)11/h1-3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHJXXACVJHKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1I)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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